molecular formula C5H2ClIO2 B8609748 2-iodofuran-3-carbonyl Chloride

2-iodofuran-3-carbonyl Chloride

Cat. No. B8609748
M. Wt: 256.42 g/mol
InChI Key: NMVXMXZAGYGSOU-UHFFFAOYSA-N
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Patent
US09156853B2

Procedure details

To 2-iodofuran-3-carboxylic acid (6.21 g, 26.1 mmol) was added thionyl chloride (20 ml, 274 mmol). The solution was heated while stirring to 70° C. for 5 h. The mixture was reduced in vacuo and the residue azeotroped with toluene (2×30 ml) to afford the crude title compound (6.69 g, 100%), which was used in the next step without further purification.
Quantity
6.21 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[O:3][CH:4]=[CH:5][C:6]=1[C:7]([OH:9])=O.S(Cl)([Cl:12])=O>>[I:1][C:2]1[O:3][CH:4]=[CH:5][C:6]=1[C:7]([Cl:12])=[O:9]

Inputs

Step One
Name
Quantity
6.21 g
Type
reactant
Smiles
IC=1OC=CC1C(=O)O
Name
Quantity
20 mL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
while stirring to 70° C. for 5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was heated
CUSTOM
Type
CUSTOM
Details
the residue azeotroped with toluene (2×30 ml)

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
IC=1OC=CC1C(=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 6.69 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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